3-ブロモ-2-メチルキノリン-4-オール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

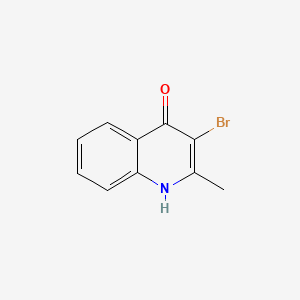

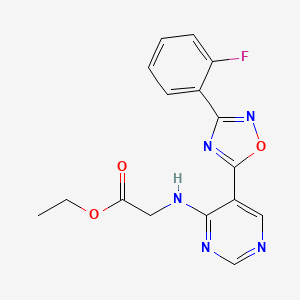

“3-Bromo-2-methylquinolin-4-OL” is a chemical compound with the CAS Number: 65673-88-3 . It has a molecular weight of 238.08 . The IUPAC name for this compound is 3-bromo-2-methyl-4 (1H)-quinolinone .

Synthesis Analysis

The synthesis of quinoline derivatives, such as “3-Bromo-2-methylquinolin-4-OL”, has been a subject of interest in medicinal chemistry research . Various synthesis protocols have been reported in the literature, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .

Molecular Structure Analysis

The molecular structure of “3-Bromo-2-methylquinolin-4-OL” can be represented by the InChI Code: 1S/C10H8BrNO/c1-6-9(11)10(13)7-4-2-3-5-8(7)12-6/h2-5H,1H3,(H,12,13) .

Chemical Reactions Analysis

Quinoline derivatives, including “3-Bromo-2-methylquinolin-4-OL”, are known to exhibit various chemical reactions. The reactivity of these compounds often depends on the substitution on the heterocyclic pyridine ring . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Physical And Chemical Properties Analysis

科学的研究の応用

- BMQはバイオセンサー開発において広く用いられています。インスリン、グルコース、タンパク質などの生体分子を検出するために使用されてきました。 そのユニークな構造により、感度が高く特異的な結合相互作用が可能になり、診断アッセイやポイントオブケア検査において貴重なものとなっています .

- 研究者たちは、BMQがさまざまな酵素や受容体の阻害剤としての可能性を探っています。特定の標的との相互作用を調べることで、科学者たちは新しい薬剤候補を特定することを目指しています。 BMQの足場構造は、新しい治療薬を設計するための出発点として役立っています.

- BMQ誘導体は、その薬理活性について調査されています。研究者たちは、BMQの足場構造を改変することで、生物活性を高め、薬物様特性を最適化し、選択性を向上させています。 これらの取り組みは、がん、炎症、感染症などの分野における創薬に貢献しています .

- BMQ含有分子は、有機エレクトロニクスにおいて応用されています。それらの共役構造は、有機半導体、発光材料、光起電力デバイスに適しています。 研究者たちは、効率的なエネルギー変換とオプトエレクトロニクス用途のためのBMQベースの材料を探っています .

- BMQは、複素環系を構築するためのビルディングブロックです。研究者たちは、それを前駆体として使用して、さまざまな環サイズ(4員環から7員環)を持つ関連化合物を合成しています。 これらの誘導体はしばしばユニークな生物活性を示し、BMQは合成経路の貴重な出発点となっています .

- BMQとその誘導体は、興味深い光物理的特性を示します。それらは励起されると蛍光を発し、これはイメージング、センシング、発光材料に利用できます。 これらの特性を理解することは、効率的な蛍光プローブとセンサーを設計するのに役立ちます .

バイオセンサーと生体分子検出

創薬と酵素阻害

医薬品化学

材料科学と有機エレクトロニクス

合成化学と複素環系

光物理的特性と発光

要約すると、3-ブロモ-2-メチルキノリン-4-オールは、バイオセンサー、創薬、材料科学、合成化学にわたる科学研究において重要な役割を果たしています。 その汎用性と潜在的な用途は、さまざまな分野における探求を推進し続けています . さらに詳細が必要な場合やご質問がある場合は、お気軽にお問い合わせください! 😊

作用機序

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335, indicating that it may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fumes and using the compound only outdoors or in a well-ventilated area .

将来の方向性

Quinoline derivatives, including “3-Bromo-2-methylquinolin-4-OL”, have shown substantial biological activities and are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . There is a continuous need to discover novel agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Therefore, the future direction in this field is likely to focus on the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

特性

IUPAC Name |

3-bromo-2-methyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6-9(11)10(13)7-4-2-3-5-8(7)12-6/h2-5H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPUCDXLAFUWPHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2N1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2459441.png)

![N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]leucine](/img/structure/B2459444.png)

![N-(4-bromophenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2459453.png)

![3-[3-(4-Fluorophenoxy)propyl]-1,2,3-benzotriazin-4-one](/img/structure/B2459456.png)

![(4-chlorophenyl)[4-(1H-indol-4-yl)piperazino]methanone](/img/structure/B2459458.png)

![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2459460.png)

![Methyl 6-(methylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2459462.png)